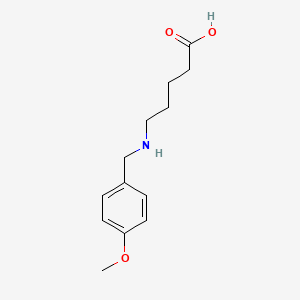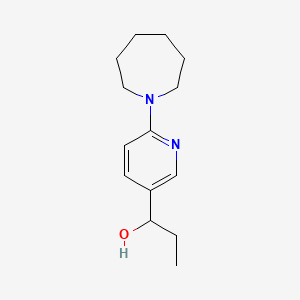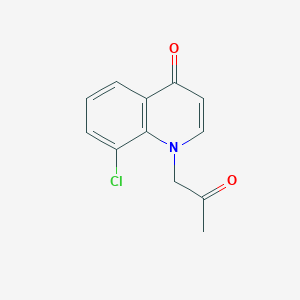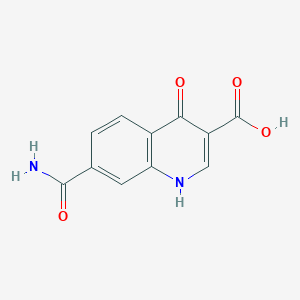
5-((4-Methoxybenzyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Methoxybenzyl)amino)pentanoic acid is an organic compound that features a pentanoic acid backbone with an amino group substituted at the fifth carbon and a 4-methoxybenzyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxybenzyl)amino)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with pentanoic acid, which is commercially available.
Formation of Intermediate: The carboxylic acid group of pentanoic acid is first activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.
Amination: The acyl chloride is then reacted with 4-methoxybenzylamine under controlled conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxybenzyl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: 5-((4-Hydroxybenzyl)amino)pentanoic acid.
Reduction: 5-((4-Methoxybenzyl)amino)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Methoxybenzyl)amino)pentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug precursor or active pharmaceutical ingredient.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are used to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-Methoxybenzyl)amino)pentanoic acid involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the methoxybenzyl group.
4-Methoxybenzylamine: Lacks the pentanoic acid backbone.
Valeric acid: The parent compound without the amino and methoxybenzyl groups.
Uniqueness
5-((4-Methoxybenzyl)amino)pentanoic acid is unique due to the presence of both the methoxybenzyl and amino groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]pentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-17-12-7-5-11(6-8-12)10-14-9-3-2-4-13(15)16/h5-8,14H,2-4,9-10H2,1H3,(H,15,16) |
InChI Key |
GQHSUSVUXNWOQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)


![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)
![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)





